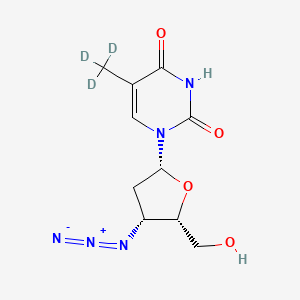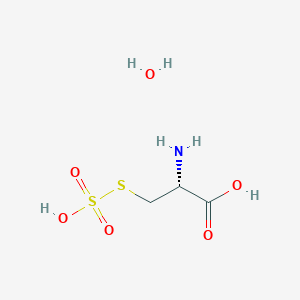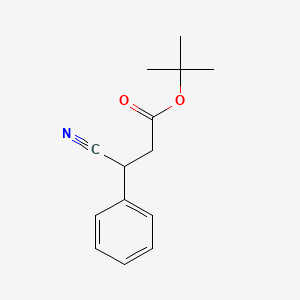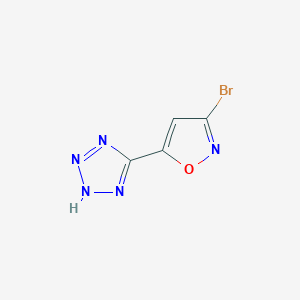
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is a heterocyclic compound that contains both bromine and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole typically involves the bromination of a precursor compound followed by the introduction of the tetrazole ring. One common method involves the bromination of 1,2-oxazole using bromine or a brominating agent under controlled conditions. The resulting bromo-oxazole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and tetrazole groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(2H-tetrazol-5-yl)pyridine
- 3-Bromo-5-(2H-tetrazol-5-yl)benzene
- 3-Bromo-5-(2H-tetrazol-5-yl)thiophene
Uniqueness
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is unique due to the presence of both the oxazole and tetrazole rings, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C4H2BrN5O |
|---|---|
Molecular Weight |
216.00 g/mol |
IUPAC Name |
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrN5O/c5-3-1-2(11-8-3)4-6-9-10-7-4/h1H,(H,6,7,9,10) |
InChI Key |
NDEMNTNFPWRMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


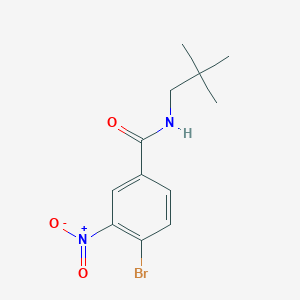
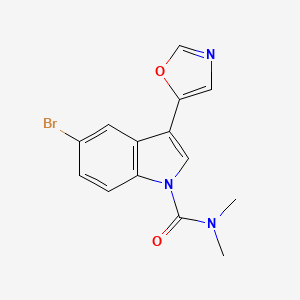
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)

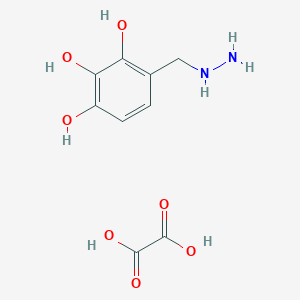
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
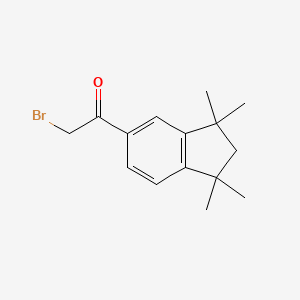
![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)

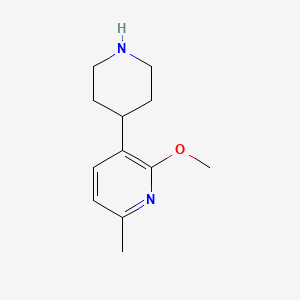
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
